1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide
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Overview
Description
1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide is a quaternary ammonium compound. It is known for its unique structure, which includes two acetyloxy groups attached to the propanaminium backbone. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization. The acetyloxy groups are introduced through esterification reactions, where acetic anhydride is commonly used as the acetylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the acetyloxy groups.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used depending on the desired reaction.
Major Products
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Hydrolysis: Alcohols and acetic acid as by-products.
Oxidation and Reduction: Depending on the reaction, different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound can interact with negatively charged sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, acetate (salt)
- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, bromide (1:1)
- 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis[(9Z)-1-oxo-9-octadecenyl]oxy]-, iodide (1:1)
Uniqueness
1-Propanaminium, 2,3-bis(acetyloxy)-N,N,N-trimethyl-, iodide is unique due to its specific acetyloxy groups, which confer distinct reactivity and functional properties compared to other quaternary ammonium compounds. These groups enhance its solubility and reactivity, making it particularly useful in applications requiring high reactivity and specificity.
Properties
CAS No. |
783305-22-6 |
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Molecular Formula |
C10H20INO4 |
Molecular Weight |
345.17 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H20NO4.HI/c1-8(12)14-7-10(15-9(2)13)6-11(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AIDVSVUKNLTFLO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC(C[N+](C)(C)C)OC(=O)C.[I-] |
Origin of Product |
United States |
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